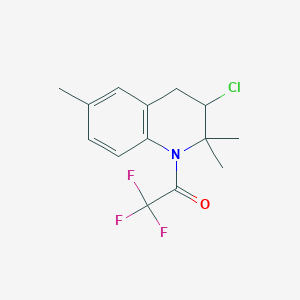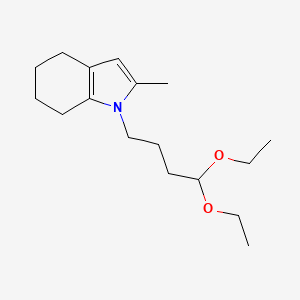
2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 4-chloroanilino group and a cyclohexylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline core.
Introduction of the 4-Chloroanilino Group: The 4-chloroanilino group is introduced through a nucleophilic substitution reaction, where a suitable chloroaniline derivative reacts with the quinazoline core.
Attachment of the Cyclohexylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline core or the sulfanyl group.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Amines, thiols; typically carried out in polar solvents under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazoline derivatives, reduced sulfanyl group.
Substitution: New derivatives with substituted anilino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one depends on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
2-(4-Chloroanilino)-6-(cyclohexylsulfanyl)quinazolin-4(1H)-one can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
Structural Features: The presence of both the 4-chloroanilino and cyclohexylsulfanyl groups makes it unique compared to other quinazoline derivatives.
Properties
CAS No. |
828261-89-8 |
|---|---|
Molecular Formula |
C20H20ClN3OS |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-(4-chloroanilino)-6-cyclohexylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H20ClN3OS/c21-13-6-8-14(9-7-13)22-20-23-18-11-10-16(12-17(18)19(25)24-20)26-15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,22,23,24,25) |
InChI Key |
GALPYXROMNZKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC3=C(C=C2)N=C(NC3=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14215824.png)
![1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14215825.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)

![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

